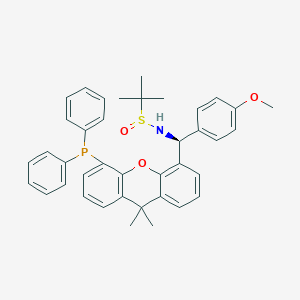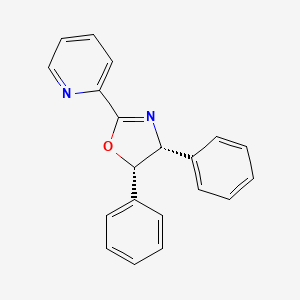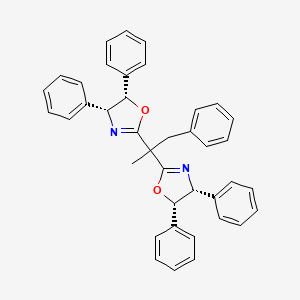
(Rs)-n-((s)-(4-(tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9h-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rs)-n-((s)-(4-(tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9h-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a tert-butyl group, a diphenylphosphanyl group, and a xanthene moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rs)-n-((s)-(4-(tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9h-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, each requiring precise reaction conditions. The process begins with the preparation of the xanthene derivative, followed by the introduction of the diphenylphosphanyl group through a phosphine coupling reaction. The tert-butyl group is then added via a Friedel-Crafts alkylation. Finally, the sulfinamide moiety is introduced through a sulfinylation reaction, completing the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions. Additionally, the purification of the final product would be streamlined through advanced chromatographic techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(Rs)-n-((s)-(4-(tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9h-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted aromatic compounds, and reduced sulfur-containing derivatives.
Scientific Research Applications
(Rs)-n-((s)-(4-(tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9h-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential as a therapeutic agent is being explored, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound’s stability and reactivity make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (Rs)-n-((s)-(4-(tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9h-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The diphenylphosphanyl group can coordinate with metal ions, facilitating catalytic processes. The sulfinamide moiety can undergo redox reactions, influencing cellular redox states and signaling pathways. Additionally, the compound’s aromatic rings can participate in π-π interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl [(RS)-(Diphenylmethyl)sulfinyl]acetate: This compound shares the sulfinamide functional group but differs in its overall structure and reactivity.
Other Xanthene Derivatives: Compounds with similar xanthene cores but different substituents can exhibit varying chemical and biological properties.
Uniqueness
(Rs)-n-((s)-(4-(tert-butyl)phenyl)(5-(diphenylphosphanyl)-9,9-dimethyl-9h-xanthen-4-yl)methyl)-2-methylpropane-2-sulfinamide is unique due to its combination of functional groups, which impart distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and interact with biological systems makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[(S)-(4-tert-butylphenyl)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H46NO2PS/c1-40(2,3)30-27-25-29(26-28-30)37(43-47(44)41(4,5)6)33-21-15-22-34-38(33)45-39-35(42(34,7)8)23-16-24-36(39)46(31-17-11-9-12-18-31)32-19-13-10-14-20-32/h9-28,37,43H,1-8H3/t37-,47?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTIVTACNRPUBZ-WFXJVPPASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=C(C=C6)C(C)(C)C)NS(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=C(C=C6)C(C)(C)C)NS(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H46NO2PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Dodecabenzylbambus[6]uril](/img/structure/B6291447.png)
![4,6-Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B6291460.png)
![tert-Butyl N-[(1S,4S,5R)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate](/img/structure/B6291466.png)
![[S(R)]-N-[(R)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291472.png)



![(3AR,3a'R,8aS,8a'S)-2,2'-(1,3-bis(4-(tert-butyl)phenyl)propane-2,2-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291493.png)
![(-)-4,6-Bis((S)-(2-methoxyphenyl)(phenyl)phosphinyl)dibenzo[b,d]furan](/img/structure/B6291499.png)
![Ethyl 8-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B6291507.png)
![N-[(1S)-2-(Diphenylphosphino)-1-(2-(diphenylphosphino)phenyl)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291511.png)
![N-[(1S)-1-[3',5'-Bis(1,1-dimethylethyl)[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291519.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291544.png)
